2-Fluoro-3'-nitrobenzophenone
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Overview
Description
2-Fluoro-3’-nitrobenzophenone is an organic compound belonging to the class of substituted benzophenones. It has the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol . This compound has garnered attention due to its versatile properties, including its use as an intermediate in organic synthesis and its biological activity.
Mechanism of Action
Mode of Action
It’s known that nitrobenzophenones can participate in various chemical reactions, such as nucleophilic aromatic substitution .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3’-nitrobenzophenone are not well documented. Given the compound’s structure, it might be involved in reactions related to aromatic compounds. Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it affects .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 2-Fluoro-3’-nitrobenzophenone. Specific studies on how these factors influence 2-fluoro-3’-nitrobenzophenone are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3’-nitrobenzophenone typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. The next step involves a fluorination reaction to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
For large-scale production, the process involves the nitration of 2-fluorotoluene under sulfuric acid/nitric acid conditions to obtain 2-fluoro-3-nitrotoluene. This intermediate is then oxidized using potassium permanganate or chromium trioxide to produce 2-fluoro-3-nitrobenzoic acid . The overall yield of this process is approximately 15% .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom and nitro group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used for reduction.
Substitution: Reagents like phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C are used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-nitrobenzoic acid.
Reduction: 2-Fluoro-3’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the substituent used.
Scientific Research Applications
2-Fluoro-3’-nitrobenzophenone is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4’-nitrobenzophenone
- 3-Fluoro-3’-nitrobenzophenone
- 2-Chloro-3’-nitrobenzophenone
Uniqueness
2-Fluoro-3’-nitrobenzophenone is unique due to the specific positioning of the fluorine and nitro groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
(2-fluorophenyl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDJBOODPAHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641507 |
Source
|
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-20-1 |
Source
|
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)(3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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